

# Technical Support Center: Optimizing CB-839 (Telaglenastat) Treatment Schedules

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GMA-839  |           |
| Cat. No.:            | B1671973 | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing CB-839 treatment schedules to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended Phase 2 dose (RP2D) of CB-839 and was a maximum tolerated dose (MTD) identified in monotherapy trials?

In Phase 1 monotherapy studies, a maximum tolerated dose (MTD) for CB-839 was not reached. The recommended Phase 2 dose (RP2D) was established at 800 mg administered orally twice daily (BID) with food.[1][2][3][4] This dose was selected based on its tolerability and ability to achieve robust inhibition of glutaminase in both blood and tumor tissues.[5]

Q2: What are the most common toxicities observed with CB-839 treatment?

Across multiple clinical trials, CB-839 has been generally well-tolerated.[6] The most frequently reported drug-related adverse events are low-grade fatigue and nausea.[2][3] In some cases, reversible elevations in liver function tests (ALT and AST) have been observed, which are typically manageable.[1]

Q3: How does the toxicity profile of CB-839 change when used in combination with other anticancer agents?

### Troubleshooting & Optimization





The toxicity profile of CB-839 in combination therapies is generally consistent with the known side effects of the individual agents. For instance:

- With Paclitaxel: The combination has been well-tolerated, with an expansion cohort proceeding at a CB-839 dose of 600 mg BID.[5]
- With Nivolumab: The combination was generally well-tolerated, and the safety profile was consistent with the known toxicities of each drug individually.[7]
- With Panitumumab: The combination was tolerable with manageable side effects, though grade 4 hypomagnesemia, a known effect of panitumumab, was noted in some patients.[6]

Researchers should anticipate and monitor for the cumulative or overlapping toxicities of the combination agents.

Q4: What is the underlying mechanism of CB-839's on-target activity?

CB-839 is a potent and selective inhibitor of glutaminase (GLS), the enzyme that converts glutamine to glutamate.[8][9] In many cancer cells, this pathway is critical for generating energy and building blocks for proliferation.[9] By inhibiting GLS, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[8][9] This targeted mechanism of action is believed to contribute to its favorable tolerability profile.[8]

## **Troubleshooting Guide: Managing Common Toxicities**

## Troubleshooting & Optimization

Check Availability & Pricing

| Observed Toxicity                      | Grade                                                                                                                                                    | Recommended<br>Action                                                                                                                                    | Rationale/Considerat ions                                                                                |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Fatigue/Nausea                         | 1-2                                                                                                                                                      | - Administer CB-839 with food Consider supportive care (e.g., anti-emetics for nausea) Monitor for worsening of symptoms.                                | Administration with food can improve gastrointestinal tolerability.[1][10]                               |
| Elevated Liver<br>Enzymes (ALT/AST)    | 1-2                                                                                                                                                      | - Continue treatment with increased monitoring frequency (e.g., weekly).                                                                                 | Mild, transient elevations have been reported and often resolve without intervention.[1]                 |
| 3-4                                    | - Interrupt CB-839 dosing Monitor liver function tests until they return to Grade 1 or baseline Consider dose reduction upon re-initiation of treatment. | Grade 3/4 elevations are less common but require prompt management to prevent severe hepatotoxicity.[1]                                                  |                                                                                                          |
| Other Severe (Grade<br>3/4) Toxicities | 3-4                                                                                                                                                      | - Interrupt CB-839 treatment Manage toxicity according to standard clinical practice Once toxicity resolves, consider resuming CB-839 at a reduced dose. | Dose interruption and reduction are standard strategies for managing severe drug-related adverse events. |



# **Quantitative Data Summary: Toxicity Profile of CB-839**

The following table summarizes the incidence of common adverse events from a Phase 1 dose-escalation and expansion study of CB-839 in patients with advanced solid tumors.

| Adverse Event | All Grades (%) | Grade 3/4 (%) |
|---------------|----------------|---------------|
| Fatigue       | 23%            | <5%           |
| Nausea        | 19%            | <2%           |
| ALT Increased | Not specified  | 2%            |
| AST Increased | Not specified  | 1%            |

Data adapted from a Phase 1 study of 120 patients with advanced or metastatic solid tumors. [1][2][3]

# Experimental Protocols Glutaminase (GLS) Activity Assay in Tumor Biopsies

Objective: To determine the level of target engagement by measuring GLS activity in tumor tissue.

#### Methodology:

- Fresh tumor biopsies are collected from patients before and after CB-839 treatment (e.g., on Cycle 2, Day 1).[2]
- Tumor tissue is homogenized in a suitable lysis buffer.
- GLS activity is measured using a coupled enzymatic assay. This typically involves the conversion of glutamate to  $\alpha$ -ketoglutarate, which is then measured spectrophotometrically or fluorometrically.
- To measure inhibited activity, the assay is performed under conditions that preserve the CB-839/GLS complex.



- To measure total (uninhibited) activity, the assay is performed under conditions that allow CB-839 to fully dissociate from GLS.
- The percent GLS inhibition is calculated by comparing the inhibited activity to the total activity or to pre-dose samples.[2]

### Metabolite Analysis by LC/MS

Objective: To assess the pharmacodynamic effects of CB-839 by measuring changes in key metabolites downstream of glutaminase.

#### Methodology:

- Cell culture media, plasma, or tumor tissue extracts are collected at specified time points post-treatment.[8][11][12]
- Metabolites are extracted using a solvent mixture, typically containing methanol and formic acid.[12]
- The solvent is evaporated, and the resulting pellet is reconstituted in a suitable solvent for analysis.
- Metabolite levels (e.g., glutamine, glutamate, aspartate, α-ketoglutarate) are quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).[1][8]
- Changes in metabolite levels are compared between treated and untreated samples to confirm the on-target effects of CB-839. A significant increase in glutamine and a decrease in glutamate and downstream TCA cycle intermediates are indicative of effective GLS inhibition.[1][11]

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for CB-839 dose modification based on toxicity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing CB-839
   (Telaglenastat) Treatment Schedules]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1671973#optimizing-cb-839-treatment-schedule-to-minimize-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com